1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene
Overview
Description
“1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” is a chemical compound that has been studied in various scientific research . It is involved in several chemical reactions and has potential applications in different fields of chemistry .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, an enantioselective [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu (II) complex . This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of “1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” is complex and involves several functional groups. The π–cation interaction between the aromatic substituent of the ligand and the Cu (II) center was proved by X-ray diffraction analysis and shown to be crucial for enantioselective control .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For example, a photoredox- or metal-catalyzed three-component cyanoalkylsulfonylation of 1-(allyloxy)-2-(1-arylvinyl)benzenes, potassium metabisulfite, and cyclobutanone oxime esters is developed . This reaction provides a direct approach to diverse cyanoalkylsulfonylated benzoxepines in moderate to good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” are complex and depend on the specific conditions under which the compound is studied. More detailed information about its properties can be found in specialized databases .Scientific Research Applications
Photocatalyzed Cascade Sulfonylation/Cyclization
This application involves a visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for constructing sulfonated benzoxepines .
Catalytic Asymmetric [1,3] O-to-C Rearrangement
An unprecedented catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates under the catalysis of a chiral π–Cu(II) complex provides access to highly functionalized β-naphthalenone derivatives .
Mechanism of Action
Mode of Action
The compound 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene has been used in a visible light photocatalyzed or metal-catalyzed three-component cyanoalkylsulfonylation reaction . This reaction involves the interaction of the compound with potassium metabisulfite and cyclobutanone oxime esters . The compound’s mode of action in this context is likely to involve the formation of a complex with these reactants, facilitating the reaction process.
Biochemical Pathways
The compound is involved in a visible light photocatalyzed cascade sulfonylation/cyclization with sulfonyl chlorides . This reaction leads to the synthesis of sulfonated benzoxepines .
Result of Action
The result of the compound’s action in the mentioned reactions is the synthesis of diverse cyanoalkylsulfonylated benzoxepines and sulfonated benzoxepines . These products are formed in moderate to good yields .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a photocatalyst like Eosin Y and a base like Na2CO3 is necessary for the compound’s involvement in the mentioned reactions .
Future Directions
properties
IUPAC Name |
1-phenylmethoxy-4-(2-prop-2-enoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-2-12-19-13-14-20-17-8-10-18(11-9-17)21-15-16-6-4-3-5-7-16/h2-11H,1,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXOWRYTIJQKGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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